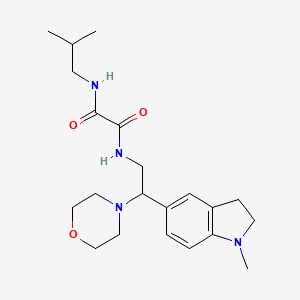

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O3/c1-15(2)13-22-20(26)21(27)23-14-19(25-8-10-28-11-9-25)16-4-5-18-17(12-16)6-7-24(18)3/h4-5,12,15,19H,6-11,13-14H2,1-3H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGYSZCVZGXIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Indoline Derivative: The synthesis begins with the preparation of the 1-methylindoline-5-yl derivative through a series of reactions involving nitration, reduction, and alkylation.

Morpholine Introduction:

Oxalamide Formation: Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride under controlled conditions, followed by the addition of isobutylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and indoline moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other oxalamide derivatives, differing primarily in substituents at N1 and the ethyl-linked heterocyclic groups at N2. Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison of Oxalamide Derivatives

Key Observations:

Substituent Variability: The N1 position varies between aromatic (benzyl), aliphatic (isobutyl), and heteroaromatic (thiophen-2-ylmethyl) groups. The N2 ethyl-linked groups differ in heterocyclic composition: morpholino (oxygen-containing), piperidinyl (six-membered amine), pyrrolidinyl (five-membered amine), and 4-methylpiperazinyl (nitrogen-rich). Morpholino’s oxygen atom may enhance polarity and hydrogen-bonding capacity compared to purely nitrogenous rings .

Molecular Weight and Formula :

- Molecular weights range from 386.5 to 441.6, influenced by substituent complexity. For instance, the thiophen-2-ylmethyl derivative (441.6) has the highest molecular weight due to sulfur incorporation .

Synthetic and Functional Implications: Piperidinyl and pyrrolidinyl groups (–10) are less polar than morpholino, which could affect solubility and pharmacokinetics. The absence of morpholino in and highlights its role as a distinguishing feature of the target compound.

Notes on Limitations and Further Research

- Data Gaps : Physicochemical properties (e.g., melting point, solubility) and pharmacological data (e.g., receptor binding, potency) are unavailable in the provided evidence, limiting a functional comparison.

- Regulatory Status: None of the cited evidence lists the target compound under controlled substances (cf. ), though analogs like UR-12 () with morpholino groups highlight regulatory interest in structurally related molecules.

Biological Activity

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an oxalamide backbone, a morpholinoethyl side chain, and an indoline moiety, which may facilitate interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is , with a molecular weight of approximately 396.50 g/mol. The compound's structure allows for diverse interactions, making it a candidate for further biological evaluation.

Biological Activity

Preliminary studies indicate that N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide may exhibit significant biological activity in several areas:

1. Anticancer Activity

Research suggests that compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The oxalamide functional group is known for its potential to interact with key proteins involved in cancer pathways.

2. Antimicrobial Properties

The indoline moiety has been associated with antimicrobial activity. Compounds containing this structure have demonstrated effectiveness against various bacterial strains, indicating that N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide may also possess similar properties.

3. Enzyme Inhibition

Initial findings suggest that this compound may inhibit specific enzymes involved in disease pathways, including kinases associated with cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanisms of action.

Comparative Analysis

To better understand the potential of N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Contains chloropyridine groups | Anticancer properties |

| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl) | Similar indoline structure | Potential anticancer activity |

| 4-(3-(4-ethoxyphenyl)-1,2,4-triazole | Related triazole derivative | Antimicrobial activity |

The unique combination of the indoline moiety with the morpholino group and oxalamide functionality in N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide may enhance its solubility and bioavailability compared to other compounds.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the anticancer efficacy of derivatives of N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential utility in treating bacterial infections.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide. Key areas for future investigation include:

- Mechanistic Studies : Detailed studies using molecular docking and bioassays to validate interactions with specific biological targets.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Optimization of Derivatives : Synthesizing and testing analogs to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.